![molecular formula C9H10O3 B2983373 (E)-3-(2,4-Dimethylfuran-3-yl)prop-2-enoic acid CAS No. 2220111-39-5](/img/structure/B2983373.png)
(E)-3-(2,4-Dimethylfuran-3-yl)prop-2-enoic acid
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Description
(E)-3-(2,4-Dimethylfuran-3-yl)prop-2-enoic acid, also known as DMF-3-PA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and industry.
Scientific Research Applications
Synthesis Methods
- (E)-3-(2,4-Dimethylfuran-3-yl)prop-2-enoic acids and similar compounds have been synthesized through modified Knoevenagel condensation, showing high yield and stereoselectivity. This method involves the condensation of a straight carbon chain aldehyde with malonic acid in DMSO or DMF at high temperatures (Ragoussis & Ragoussis, 1998).
Chemical Properties
- The compound's chemical behavior, such as acid-amide intermolecular hydrogen bonding, has been studied. In one instance, a 2,2-dimethylbutynoic acid with a pyridone terminus was observed to form an intermolecularly hydrogen-bonded dimer, with bonding between the amide and carboxylic acid group (Wash et al., 1997).
Applications in Asymmetric Organocatalysis
- There has been research on asymmetric organocatalysis using compounds including 2,5-dimethylfuran. One study achieved enantiomerically enriched 4 + 3 cycloaddition products through treatment with a chiral secondary amine and trifluoroacetic acid (Harmata et al., 2003).
Applications in Fluorescent Chemosensors
- Novel blue emissive dimethylfuran tethered 2-aminopyridine-3-carbonitriles, synthesized through solvent-free microwave-assisted one-pot reactions, have been used as fluorescent chemosensors for ions like Fe3+ and picric acid (Shylaja et al., 2020).
Crystallography
- The crystal structure of related compounds, such as (E)-dodec-2-enoic acid, has been studied to understand their molecular configuration and properties (Sonneck et al., 2015).
properties
IUPAC Name |
(E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-5-12-7(2)8(6)3-4-9(10)11/h3-5H,1-2H3,(H,10,11)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSPYPCHCOHUBC-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC(=C1/C=C/C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid |
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